N-naphthalen-2-yl-5-phenyltriazolidin-4-amine
Description
N-naphthalen-2-yl-5-phenyltriazolidin-4-amine is a heterocyclic compound featuring a triazolidine core (a five-membered ring with three nitrogen atoms) substituted with a naphthalen-2-yl group and a phenyl moiety.
Properties
Molecular Formula |
C18H18N4 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-naphthalen-2-yl-5-phenyltriazolidin-4-amine |
InChI |
InChI=1S/C18H18N4/c1-2-7-14(8-3-1)17-18(21-22-20-17)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12,17-22H |
InChI Key |
ZDMWXFJBIBWWDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(NNN2)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-2-yl-5-phenyltriazolidin-4-amine typically involves a multi-step process. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as the “click chemistry” approach. This method provides high regioselectivity and excellent yields. The reaction involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of click chemistry and multi-component reactions can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-2-yl-5-phenyltriazolidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinones, while reduction of the triazolidine core can yield amines.
Scientific Research Applications
The compound N-naphthalen-2-yl-5-phenyltriazolidin-4-amine is a member of the triazolidine family, which has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, including its synthesis, biological activities, and potential therapeutic uses.
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Naphthalene, Phenylamine | Solvent A, Heat | 80% |
| 2 | Triazole precursor | Catalyst B, Reflux | 85% |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of triazolidine have shown inhibitory effects on various cancer cell lines, including colon (HT-29), lung (A549), and breast carcinoma (MDA-MB-231) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
The compound has also been investigated for its potential as a multi-target kinase inhibitor. In vitro studies demonstrated that certain derivatives could inhibit tyrosine kinases such as c-Met, Src, and IGF-1R with IC50 values in the low micromolar range. These findings suggest a promising role in targeted cancer therapy .
Case Study 1: Antitumor Activity
In a controlled laboratory setting, this compound was tested against several cancer cell lines. The results showed:
- HT-29 (Colon Cancer) : IC50 = 0.073 µM
- A549 (Lung Cancer) : IC50 = 0.35 µM
- MDA-MB-231 (Breast Cancer) : IC50 = 3.10 µM
These results highlight the compound's potential as an effective anticancer agent .
Case Study 2: Kinase Inhibition Profile
A study assessing the kinase inhibition profile of similar compounds found that N-naphthalen-2-yl derivatives displayed potent inhibition against multiple kinases:
| Kinase | IC50 (µM) |
|---|---|
| c-Met | 0.015 |
| Src | 0.0029 |
| IGF-1R | 0.24 |
These findings support further exploration into the compound's role in treating cancers associated with these kinases .
Mechanism of Action
The mechanism of action of N-naphthalen-2-yl-5-phenyltriazolidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse range of effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Electronic Properties
The triazolidine core distinguishes N-naphthalen-2-yl-5-phenyltriazolidin-4-amine from analogs with aromatic heterocycles. Key structural comparisons include:
- Core Heterocycle: Triazolidine: Partial saturation may enhance hydrogen-bonding capacity and flexibility compared to aromatic systems. Oxazole (e.g., compound 29 in ): Aromatic, with one oxygen and one nitrogen atom, favoring planar geometry and π-π stacking . Thiadiazole (e.g., N-(1-naphthalenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine ): Contains two nitrogens and one sulfur, offering distinct electronic properties.
Substituents :
Pharmacological and Biochemical Profiles
Although direct activity data for the target compound is lacking, insights can be inferred from analogs:
- 12/15-Lipoxygenase Inhibition : Compound 29 (oxazole derivative) showed potent activity, attributed to its naphthalene and phenyl substituents . The triazolidine core’s flexibility might enhance binding to flexible enzyme active sites.
- Electron-Deficient Moieties : Carbonitrile groups in compound 29 may improve binding affinity compared to the target compound’s amine group.
Data Table: Structural and Functional Comparison
Biological Activity
N-naphthalen-2-yl-5-phenyltriazolidin-4-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of naphthalene derivatives with phenylhydrazine and appropriate carbonyl compounds under acidic conditions. The resulting triazolidine structure is characterized by a five-membered ring containing nitrogen atoms, which is crucial for its biological activity.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, analogs tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrated inhibition zones comparable to standard antibiotics like ampicillin .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicates that triazolidine derivatives can induce apoptosis in cancer cell lines through the modulation of cell signaling pathways. Specifically, compounds similar to this compound have been shown to inhibit tumor necrosis factor alpha (TNF-α) production and reduce cell proliferation in various cancer models .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It has been suggested that the compound affects signaling pathways related to apoptosis and immune response, leading to enhanced anticancer effects .
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of triazolidine derivatives, this compound was included in a panel of compounds tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
A separate investigation focused on the anticancer effects of triazolidine derivatives on human cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis. The study utilized flow cytometry and Western blot analysis to confirm these findings, linking the observed effects to the activation of caspase cascades .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic methodologies for N-naphthalen-2-yl-5-phenyltriazolidin-4-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of triazolidine derivatives typically involves multi-step reactions, including cyclization and condensation. For example:
- Step 1: Formation of intermediate hydrazides using substituted benzoic acids and hydrazine derivatives under reflux conditions.
- Step 2: Cyclization with phosphorus oxychloride (POCl₃) at 120°C to form the triazolidine core .
- Step 3: Functionalization of the core via nucleophilic substitution or coupling reactions, as seen in analogous quinazolin-4-amine syntheses (e.g., using morpholine or piperidine derivatives) .
Critical Parameters:
- Temperature control during cyclization (≥120°C) is crucial to avoid incomplete ring closure.
- Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction kinetics and purity.
- Yields for similar compounds range from 70–85% when optimized (see Table 1) .
Table 1: Representative Yields and Conditions for Analogous Amine Derivatives
| Compound Class | Key Reagent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Quinazolin-4-amine | Morpholine | 80–100 | 82 | |
| Pyrazole-oxadiazole | POCl₃ | 120 | 78 |
Q. How can researchers validate the structural identity and purity of this compound?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:
- Spectroscopy:
- IR: Confirm NH/amine stretches (~3300 cm⁻¹) and triazolidine ring vibrations (1600–1500 cm⁻¹).
- NMR: ¹H and ¹³C NMR resolve substituent patterns (e.g., naphthalene protons at δ 7.2–8.5 ppm).
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement of this compound?
Methodological Answer: Discrepancies in crystallographic data (e.g., anomalous thermal parameters or residual electron density) require iterative refinement and validation:
- Software Tools: Use SHELXL for least-squares refinement, incorporating restraints for disordered regions (e.g., flexible phenyl groups) .
- Twinned Data: Apply the TWIN/BASF commands in SHELXL to model twin domains, particularly for non-merohedral twinning .
- Validation Metrics: Cross-check R-factor convergence (R₁ < 5%), goodness-of-fit (GOF ≈ 1), and Hirshfeld surface analysis to detect unresolved solvent molecules .
Q. What computational strategies are employed to predict the reactivity of substituents on the triazolidine ring?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electron density (e.g., Fukui indices for electrophilic/nucleophilic sites).
- 3D-QSAR: Build pharmacophore models using CoMFA or CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on naphthalene) with biological activity .
- Molecular Docking: Simulate binding interactions with target proteins (e.g., enzymes or receptors) to prioritize substituents for synthesis .
Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Use fluorometric assays (e.g., human carbonic anhydrase) with IC₅₀ calculations .
- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7) via MTT assay, normalizing to reference drugs like doxorubicin .
- In Vivo Studies:
- Dose-Response: Administer derivatives in rodent models (e.g., carrageenan-induced inflammation) with pharmacokinetic profiling (Cₘₐₓ, AUC) .
Key Notes for Methodological Rigor
- Safety: Handle intermediates (e.g., POCl₃) in fume hoods with PPE; refer to SDS for naphthalenamine derivatives .
- Data Reproducibility: Archive raw spectral/crystallographic data in repositories (e.g., Cambridge Structural Database) .
- Ethical Compliance: Adhere to institutional guidelines for biological testing and solvent waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
